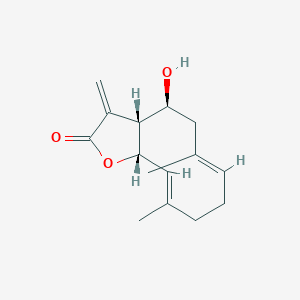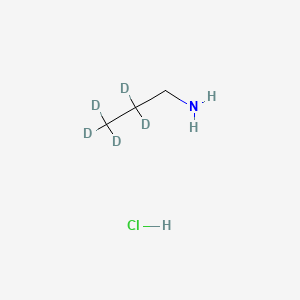
Propan-1-amine-d5 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-1-amine-d5 hydrochloride, also known as propylammonium-d5 chloride, is a deuterium-labeled compound. It is a stable isotope of propan-1-amine hydrochloride, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-1-amine-d5 hydrochloride can be synthesized by the alkylation of ammonia with deuterated propanol in the presence of a solid catalyst under high pressure and temperature . Another method involves the reduction of deuterated propionitrile using hydrogen in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the alkylation of ammonia with deuterated propanol. This reaction is carried out in the presence of a Lewis acid catalyst such as ferric chloride at high temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-1-amine-d5 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and ammonia.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
Propan-1-amine-d5 hydrochloride is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of propan-1-amine-d5 hydrochloride involves its incorporation into drug molecules as a stable isotope. This incorporation affects the pharmacokinetic and metabolic profiles of the drugs, allowing researchers to trace and quantify the drugs during the development process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-1-amine: A simple primary amine with similar chemical properties but without deuterium labeling.
Isopropylamine: An isomer of propan-1-amine with similar chemical properties.
Ethylamine: A smaller primary amine with similar chemical properties.
Uniqueness
Propan-1-amine-d5 hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the tracing and quantitation of the compound in various applications, making it a valuable tool in drug development and metabolic studies .
Eigenschaften
Molekularformel |
C3H10ClN |
|---|---|
Molekulargewicht |
100.60 g/mol |
IUPAC-Name |
2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2; |
InChI-Schlüssel |
PYNUOAIJIQGACY-LUIAAVAXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN.Cl |
Kanonische SMILES |
CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


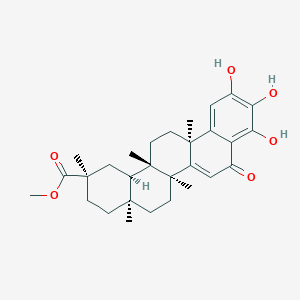
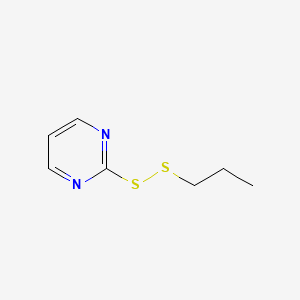
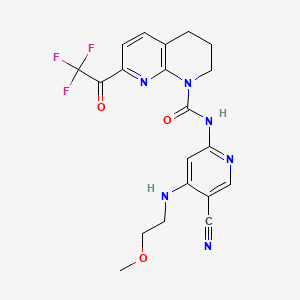
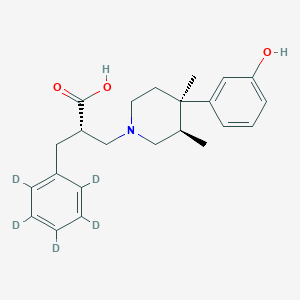
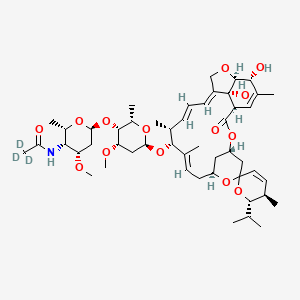
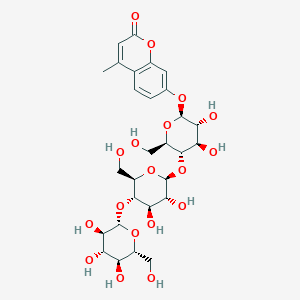
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
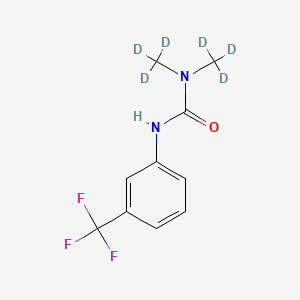
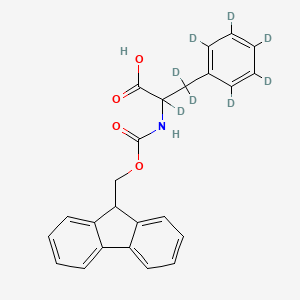



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
